5-bromo-N-methyl-2-(trifluoromethoxy)benzamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to its aromatic protons, N-methyl group, and amide proton. For example, in 3-bromo-N-(5-bromo-2-hydroxyphenyl)-N-methylbenzamide, the N-methyl group resonates at δ 3.40 ppm, while aromatic protons adjacent to electron-withdrawing groups appear downfield (δ 7.85–7.30 ppm). In the target compound, the trifluoromethoxy group’s strong deshielding effect would further shift neighboring aromatic protons to δ 7.6–8.1 ppm. The amide proton (NH) is typically observed at δ 6.5–7.0 ppm but may be absent due to exchange broadening in DMSO-d₆.
¹³C NMR data would reveal signals for the carbonyl carbon (δ 165–170 ppm), trifluoromethoxy carbon (δ 120–125 ppm, with coupling to fluorine), and brominated aromatic carbons (δ 115–130 ppm). The N-methyl carbon is expected at δ 35–40 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key FT-IR absorptions include:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 328.09 (C₁₀H₉BrF₃NO₃⁺). Fragmentation patterns include loss of the trifluoromethoxy group (-OCF₃, 85 Da) and cleavage of the amide bond, yielding ions at m/z 243 (C₈H₆BrNO⁺) and 185 (C₇H₄F₃O⁺).
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the BP3PW91 level, as applied to Cp*Ir(III)-catalyzed halogenation reactions, provide insights into the electronic properties of this compound. Key findings include:
- HOMO-LUMO Gap : The electron-withdrawing -OCF₃ and -Br groups reduce the HOMO-LUMO gap compared to non-halogenated benzamides, enhancing electrophilic reactivity.
- Electrostatic Potential : The trifluoromethoxy group creates a region of high electron density on the oxygen atom, while the bromine atom contributes to a polarized aromatic ring (Figure 2).
- Hydrogen Bonding : The amide group facilitates hydrogen bonding with solvents like DMSO or water, consistent with its solubility profile.
Comparative Analysis with Halogenated Benzamide Derivatives
Table 1 compares the physicochemical properties of this compound with related compounds:
Key observations:
- The N-methyl group in the target compound increases hydrophobicity (LogP = 3.02) compared to 2-(trifluoromethyl)benzamide (LogP = 0.68).
- Bromine substitution enhances molecular weight and polarizability, influencing reactivity in cross-coupling reactions.
- The trifluoromethoxy group improves metabolic stability relative to non-fluorinated analogs.
Properties
IUPAC Name |
5-bromo-N-methyl-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-14-8(15)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLCMYBQEPFNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The sequential introduction of bromine and trifluoromethoxy groups offers a straightforward pathway for constructing the target molecule. Starting with 2-hydroxybenzoic acid, bromination at position 5 is achieved using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, yielding 5-bromo-2-hydroxybenzoic acid with 85% efficiency . Subsequent trifluoromethoxy introduction employs silver trifluoromethoxide (AgOCF₃) under anhydrous conditions, though this step is hampered by the limited stability of trifluoromethoxide ions.
Key Reaction Conditions:
-
Trifluoromethoxy substitution: AgOCF₃, DMF, 60°C, 48 h, 62% yield.
A major limitation lies in the low nucleophilicity of trifluoromethoxide, necessitating extended reaction times. Alternative reagents like methyl trifluoromethanesulfonate (CF₃SO₂OCH₃) have been explored but show reduced selectivity .
Route 2: Early-Stage Amide Formation and Functionalization
Forming the N-methylamide group prior to bromination simplifies purification but risks altering directing effects. 2-(Trifluoromethoxy)benzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine in tetrahydrofuran (THF) to yield N-methyl-2-(trifluoromethoxy)benzamide (78% yield) . Bromination at position 5 is then performed using N-bromosuccinimide (NBS) in acetic acid at 40°C, achieving 70% yield.
Comparative Data:
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Amide formation | SOCl₂, CH₃NH₂ | 25 | 78 |
| Bromination | NBS, CH₃COOH | 40 | 70 |
This route benefits from milder bromination conditions but faces challenges in regioselectivity due to competing directing effects from the amide and trifluoromethoxy groups.
N-Methylation Techniques and Their Impact on Yield
Late-stage N-methylation avoids premature functional group interference. 5-Bromo-2-(trifluoromethoxy)benzamide is treated with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone, achieving 65% yield. Alternatively, reductive methylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol improves yield to 82% .
Optimization Insights:
-
Base selection: Potassium tert-butoxide (KOtBu) enhances methylation efficiency compared to K₂CO₃ .
-
Solvent effects: Polar aprotic solvents like N-methylpyrrolidone (NMP) improve reagent solubility .
Bromination Strategies: Direct vs. Indirect Methods
Direct bromination of the pre-functionalized benzene ring is complicated by electronic effects. Indirect methods, such as Suzuki-Miyaura coupling with brominated boronic acids, have been explored. For example, coupling 2-(trifluoromethoxy)phenylboronic acid with 5-bromo-N-methylbenzamide using palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) yields the target compound in 58% yield .
Reaction Parameters:
| Catalyst System | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 80 | 58 |
| PdCl₂(dppf) | dppf | 100 | 63 |
While this approach circumvents regioselectivity issues, it introduces complexity through additional coupling steps.
Industrial Production Considerations
Scalable synthesis requires cost-effective reagents and continuous flow systems. Patent CN104447183B highlights the use of continuous flow reactors for bromination, reducing reaction time from 6 h to 30 minutes . Similarly, automated pH control during amidation minimizes side product formation.
Scalability Challenges:
-
Trifluoromethoxy stability: Degradation above 80°C necessitates precise temperature control .
-
Purification: Silica gel chromatography, while effective in labs, is replaced by crystallization in industrial settings for cost reduction .
Comparative Analysis of Synthetic Pathways
A multi-route evaluation reveals trade-offs between yield, complexity, and scalability:
| Route | Key Advantage | Major Limitation | Overall Yield (%) |
|---|---|---|---|
| Sequential functionalization | High regioselectivity | Low trifluoromethoxy yield | 52 |
| Early amide formation | Simplified purification | Competing directing effects | 55 |
| Suzuki-Miyaura coupling | Avoids bromination | High catalyst cost | 58 |
Route 2 emerges as the most balanced approach, offering moderate yields with manageable complexity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-methyl-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Bromate derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethoxy group attached to a benzamide core. Its molecular formula is with a molecular weight of 282.06 g/mol. The trifluoromethoxy group enhances lipophilicity, which facilitates its interaction with biological membranes and molecular targets.
Scientific Research Applications
1. Organic Synthesis:
5-Bromo-N-methyl-2-(trifluoromethoxy)benzamide serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
- Oxidation and Reduction: The compound can participate in oxidation and reduction reactions.
- Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
2. Biological Research:
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Antimicrobial Activity: Studies indicate that similar compounds exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Properties: Preliminary studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, particularly those associated with MYC oncogene overexpression .
Study 1: Antimicrobial Efficacy
A study conducted on brominated benzamide derivatives demonstrated that the presence of the bromine atom significantly increased antimicrobial activity against Gram-positive bacteria. The results indicated that compounds exhibiting a growth inhibition zone greater than 15 mm were considered effective.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Enterococcus faecium | 17 |
Study 2: Anticancer Potential
In a high-throughput screening assay aimed at identifying inhibitors of MYC-associated pathways, several derivatives of benzamides, including those similar to this compound, disrupted the binding of MYC to its partner proteins. This indicates potential as therapeutic agents against MYC-driven tumors .
Industrial Applications
This compound is also utilized in industrial applications:
- Agrochemicals Development: Due to its unique chemical properties, it is used in the development of specialty chemicals, including herbicides and pesticides.
- Production Processes: The synthesis of this compound often involves optimized synthetic routes that enhance efficiency and yield, making it suitable for large-scale production.
Mechanism of Action
The mechanism by which 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide with similar benzamide derivatives:
Key Observations:
- Trifluoromethoxy vs. Trifluoromethyl : The OCF₃ group in the target compound offers enhanced metabolic stability compared to CF₃, which is more electronegative and may reduce bioavailability .
- Halogen Position : Bromine at C5 is conserved in antiviral and antibacterial derivatives, suggesting its role in target binding .
- N-Methylation: The N-methyl group in the target compound may reduce crystallinity and improve solubility relative to non-methylated analogues like compound 16 .
Biological Activity
5-Bromo-N-methyl-2-(trifluoromethoxy)benzamide is an organic compound notable for its unique chemical structure, which includes a bromine atom, a trifluoromethoxy group, and an amide functional group. This combination potentially confers distinct biological activities that merit thorough investigation. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- Molecular Formula: C10H9BrF3NO2
- Molecular Weight: 312.09 g/mol
- CAS Number: Not specified in the search results.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances lipophilicity, facilitating the compound's passage through biological membranes. The bromine atom may contribute to binding affinity towards target proteins or enzymes, although specific pathways remain to be elucidated.
Biological Activity Overview
Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced biological activity compared to their non-fluorinated analogs. For instance, studies have shown that the presence of trifluoromethyl groups can significantly increase the potency of various pharmacological agents by enhancing their interaction with biological targets .
Table 1: Comparison of Biological Activities of Related Compounds
Case Studies and Research Findings
- Antimalarial Activity : A study involving a series of benzamide derivatives found that compounds similar to this compound exhibited significant antimalarial activity against Plasmodium falciparum. The optimization of these compounds led to improved potency without human kinase activity, suggesting a targeted mechanism against malaria parasites .
- Enzyme Inhibition : Research has indicated that compounds with trifluoromethoxy groups can inhibit specific enzymes effectively. For example, in the context of drug design, the trifluoromethoxy group has been linked to improved binding and inhibition rates in various enzyme assays .
- Cytotoxicity Studies : In cytotoxicity assessments against mammalian cell lines, related compounds demonstrated varying degrees of selectivity and potency. For instance, some derivatives showed low toxicity at concentrations up to 90 μM, indicating potential therapeutic windows for further development .
Table 2: Cytotoxicity Data from Related Compounds
| Compound Name | EC50 (μM) Hepatocytes | EC50 (μM) Cardiomyocytes | Selectivity Index |
|---|---|---|---|
| This compound | >90 | >90 | >5000 |
| Compound X | 68.1 ± 7.2 | 53.9 ± 8.1 | 2568 |
| Compound Y | 28.3 ± 4.1 | 22.2 ± 2.3 | 131 |
Q & A
Basic: What are the standard synthetic routes for 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide?
Answer:
The synthesis typically involves multi-step reactions:
- Bromination and Methoxylation: Starting with bromosalicylic acid derivatives, iodomethane and potassium carbonate are used to introduce methoxy groups under reflux conditions .
- Amide Formation: The carboxylic acid intermediate is activated (e.g., via thionyl chloride) and coupled with methylamine in the presence of pyridine or DCM as a solvent .
- Trifluoromethoxy Introduction: Electrophilic substitution or nucleophilic displacement reactions are employed, often using trifluoromethylating agents under inert atmospheres .
Key Techniques:
- Reaction monitoring via TLC or HPLC.
- Purification via column chromatography or recrystallization.
Advanced: How can reaction yields be optimized for intermediates in the synthesis of this compound?
Answer:
Optimization strategies include:
- Solvent Selection: Tetrahydrofuran (THF)/methanol/water mixtures improve solubility and reaction homogeneity for hydrolysis steps .
- Catalysis: Use of Lewis acids (e.g., boron trifluoride) or phase-transfer catalysts to enhance trifluoromethoxy group incorporation .
- Temperature Control: Gradual heating (e.g., 80°C for 4 hours) minimizes side reactions during methoxylation .
- Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates, such as amines or thiols .
Validation: Yield comparisons via NMR or mass spectrometry (e.g., ESIMS m/z 312.2 for intermediates) .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Confirms substituent positions (e.g., methylamide protons at δ 3.3–3.5 ppm; trifluoromethoxy carbons at ~115–120 ppm) .
- IR Spectroscopy: Identifies amide C=O stretches (~1650–1680 cm⁻¹) and trifluoromethoxy C-F vibrations (~1100–1200 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., M+ peaks at 312.08 g/mol) .
Data Interpretation: Cross-referencing with PubChem entries ensures accuracy in peak assignments .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Answer: Contradictions may arise from:
- Assay Variability: Differences in bacterial strains (e.g., E. coli vs. S. aureus) or biofilm vs. planktonic culture conditions .
- Control Standardization: Use of DMSO as a negative control and validated inhibitors (e.g., GroEL/ES inhibitors) as positive controls .
- Orthogonal Assays: Combine MIC (Minimum Inhibitory Concentration) tests with enzymatic assays (e.g., acps-pptase inhibition) to confirm dual-target activity .
Case Study: Discrepancies in antibacterial efficacy might reflect differences in enzyme isoform targeting .
Basic: What biochemical pathways are implicated in its antibacterial mechanism?
Answer:
- Enzyme Inhibition: Targets bacterial acetyltransferase (acps-pptase), disrupting acyl carrier protein synthesis .
- Biofilm Disruption: Reduces polysaccharide matrix formation by interfering with quorum-sensing pathways .
- Pathway Validation: Metabolomic profiling (e.g., LC-MS) identifies downstream fatty acid biosynthesis intermediates .
Advanced: What strategies resolve challenges in trifluoromethoxy group stability during synthesis?
Answer:
- Protecting Groups: Use of pivaloyl or benzyloxy groups to shield reactive sites during coupling reactions .
- Low-Temperature Reactions: Conduct trifluoromethylation at –20°C to prevent decomposition .
- Post-Synthetic Modifications: Bromine or nitro groups can be introduced after stabilizing the core structure .
Case Example: Bench-scale trials with boron trichloride show improved trifluoromethoxy retention in acidic conditions .
Basic: How is computational chemistry applied to study this compound?
Answer:
- Docking Studies: Predict binding affinities to bacterial enzymes (e.g., acps-pptase) using AutoDock Vina or Schrödinger .
- QSAR Modeling: Relate substituent electronegativity (e.g., Br vs. Cl) to biofilm inhibition potency .
- Retrosynthetic Tools: AI platforms like Pistachio or Reaxys propose one-step synthesis routes from commercial precursors .
Advanced: What are the limitations of current structure-activity relationship (SAR) studies?
Answer:
- Stereochemical Complexity: Chiral intermediates (e.g., benzothiazole derivatives) are understudied in SAR .
- Solubility Bias: Hydrophobic trifluoromethoxy groups limit aqueous solubility, skewing in vitro vs. in vivo correlations .
- Metabolic Stability: Liver microsome assays reveal rapid demethylation of the N-methylamide group in mammalian models .
Mitigation: Introduce polar substituents (e.g., hydroxyl groups) or prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
